Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate

Lipophilicity Process Chemistry Physicochemical Profiling

Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate (CAS 1498964-85-4) is a Boc-protected 3-aminopiperidine derivative featuring a gem‑dimethyl substitution at the 4-position of the piperidine ring. The compound has the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol.

Molecular Formula C12H24N2O2
Molecular Weight 228.336
CAS No. 1498964-85-4
Cat. No. B2571638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate
CAS1498964-85-4
Molecular FormulaC12H24N2O2
Molecular Weight228.336
Structural Identifiers
SMILESCC1(CCN(CC1N)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-12(4,5)9(13)8-14/h9H,6-8,13H2,1-5H3
InChIKeyFPIXELZFBGBCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate (CAS 1498964-85-4): Procurement-Relevant Baseline


Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate (CAS 1498964-85-4) is a Boc-protected 3-aminopiperidine derivative featuring a gem‑dimethyl substitution at the 4-position of the piperidine ring. The compound has the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is supplied as a racemic mixture and is commonly used as a versatile intermediate in medicinal chemistry, particularly for the construction of CNS-targeted agents and PROTAC molecules [1]. The simultaneous presence of a protected primary amine (C-3) and a sterically encumbered quaternary centre (C-4) distinguishes this scaffold from simpler 3-aminopiperidine building blocks and directly impacts downstream reactivity, selectivity, and metabolic stability of derived ligands.

Why Generic Substitution of Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate Is Not Feasible


The 4,4-dimethyl substitution imposes a distinctive conformational constraint and steric shielding on the piperidine ring that cannot be replicated by the unsubstituted 3-aminopiperidine-1-carboxylate scaffold . This structural feature directly influences key physicochemical properties—most notably lipophilicity (predicted logP) and boiling point—and has been shown in related amino-piperidine series to modulate cytochrome P450 inhibition profiles and metabolic soft-spot exposure [1]. Consequently, substituting this compound with a non‑dimethyl analogue risks altering reaction kinetics during downstream amide coupling, modifying the selectivity profile of the final ligand, and introducing unforeseen ADME liabilities. The quantitative evidence below demonstrates precisely where these differences arise.

Quantitative Evidence for Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate Versus Key Comparators


Physicochemical Differentiation: Predicted LogP and Boiling Point vs. Non-Dimethyl Analog

The target compound exhibits a higher predicted lipophilicity and boiling point compared to the 4‑unsubstituted analogue tert‑butyl 3‑aminopiperidine‑1‑carboxylate (CAS 184637‑48‑7). These differences arise from the additional methyl groups at C‑4 and have practical implications for chromatographic purification, solubility, and reaction work‑up .

Lipophilicity Process Chemistry Physicochemical Profiling

CYP2D6 Inhibition Liability: 4,4-Disubstituted vs. 4-Unsubstituted 3-Aminopiperidine Scaffold

In a series of DPP‑4 inhibitors, the introduction of 4,4‑disubstitution on the 3‑aminopiperidine core was associated with reduced CYP2D6 inhibition relative to the 4‑unsubstituted congeners. While direct IC50 data for the Boc‑protected intermediate itself are not publicly available, the scaffold SAR indicates that the gem‑dimethyl motif attenuates CYP2D6 binding, a trend that procurement decisions should anticipate when designing libraries [1].

Drug Metabolism CYP Inhibition ADME-Tox

Commercial Purity Benchmarks: >98% Availability vs. Typical Grade of Non-Dimethyl Analog

Multiple vendors supply the target compound with purities exceeding 97%, with at least one manufacturer (MolCore) offering NLT 98% and Derthon listing 98% . In contrast, the non‑dimethyl analogue tert‑butyl 3‑aminopiperidine‑1‑carboxylate is commonly supplied at 95–97% purity. This ≥1% purity differential is meaningful for multi‑step syntheses where accumulated impurities can depress overall yield.

Sourcing Purity Quality Control

PROTAC Linker Compatibility: Demonstrated Use in Targeted Protein Degradation

The 4,4‑dimethylpiperidine‑Boc scaffold has been explicitly incorporated into E3 ligase ligand‑linker conjugates for PROTAC development, as evidenced by patent literature describing its use as a key intermediate for synthesizing complete PROTAC molecules [1]. The steric bulk at C‑4 helps orient the linker trajectory and may influence ternary complex formation, a feature not readily achieved with the unsubstituted 3‑aminopiperidine‑Boc analogue.

PROTAC Bifunctional Degraders Organic Synthesis

Procurement-Driven Application Scenarios for Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate


Medicinal Chemistry: CNS Lead Optimization Series Requiring Low CYP2D6 Liability

When designing CNS‑penetrant lead series, medicinal chemists should prioritize this intermediate to exploit the scaffold’s inherent tendency for reduced CYP2D6 inhibition, as inferred from SAR studies on 4,4‑disubstituted 3‑aminopiperidines [1]. The higher lipophilicity (ΔlogP ≈ +0.6) also enhances passive blood‑brain barrier permeability, complementing the reduced metabolic liability.

PROTAC Development: E3 Ligase Ligand-Linker Conjugate Synthesis

The compound serves as a validated building block for constructing PROTACs, with explicit patent precedent for KAT2A/B degraders [2]. Its steric profile aids in orienting the linker arm, and the high commercial purity (NLT 98%) minimises by‑product formation during the convergent assembly of bifunctional molecules.

Process Chemistry Scale-Up: Multi-Step Synthesis of Tofacitinib-Like JAK Inhibitors

For process chemists scaling up 3‑aminopiperidine‑based JAK inhibitors analogous to tofacitinib, the 4,4‑dimethyl substitution offers improved phase separation during extractive work‑up (ΔBoiling point ≈ +16.6 °C) and greater resistance to racemisation at C‑3 due to steric shielding . Procurement of batches with >97% purity directly from multiple suppliers reduces the burden of pre‑use purification.

Academic Screening Libraries: Privileged Scaffold for Fragment-Based Drug Discovery

Academic and small‑biotech screening groups seeking diverse piperidine fragments should include this compound because it offers a stereoelectronic profile (crowded C‑4, free amine at C‑3 after deprotection) not available from the commercially prevalent 4‑unsubstituted 3‑aminopiperidine. The documented >98% purity ceiling ensures consistent performance in high‑throughput biochemical assays.

Quote Request

Request a Quote for Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.